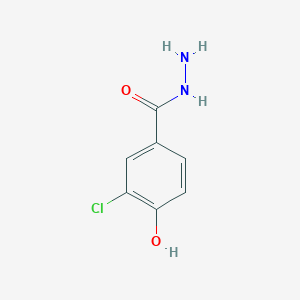
3-Chloro-4-hydroxybenzohydrazide
Overview
Description
3-Chloro-4-hydroxybenzohydrazide is an organic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol It is a derivative of benzohydrazide, characterized by the presence of a chloro group at the third position and a hydroxy group at the fourth position on the benzene ring
Mechanism of Action
Mode of Action
The mode of action of 3-Chloro-4-hydroxybenzohydrazide involves its interaction with its targets. It is known that hydrazones can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . This might give some insight into the potential interactions of this compound with its targets.
Biochemical Pathways
It is known that hydrazones can participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-hydroxybenzohydrazide can be synthesized from methyl 3-chloro-4-hydroxybenzoate through a reaction with hydrazine in ethanol under heating conditions . The reaction typically yields the desired product with a yield of around 60% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis from methyl 3-chloro-4-hydroxybenzoate is a scalable process that can be adapted for larger-scale production. The use of ethanol as a solvent and hydrazine as a reagent makes this method relatively straightforward for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated benzohydrazides.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications.
Comparison with Similar Compounds
3-Chloro-4-hydroxybenzohydrazide can be compared with other similar compounds, such as:
- (E)-N’-(4-chlorobenzylidene)-4-hydroxybenzohydrazide (CBHB)
- (E)-N’-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazide (DEABHB)
- (E)-N’-(4-(dimethylamino)benzylidene)-4-hydroxybenzohydrazide (DMABHB)
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical and biological properties. For example, the presence of different substituents on the benzene ring can alter the compound’s reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
3-chloro-4-hydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUNVMQWBRYTIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)
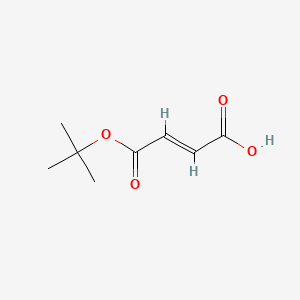
![3-(4-chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
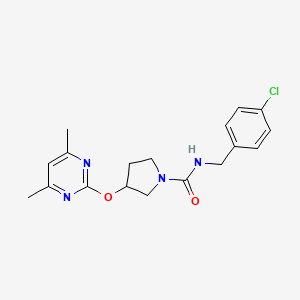
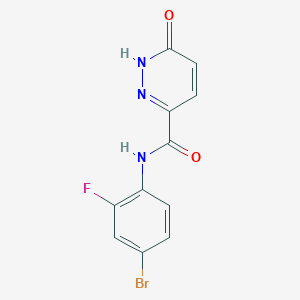
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)
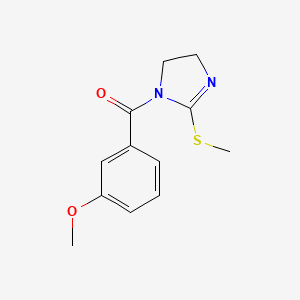
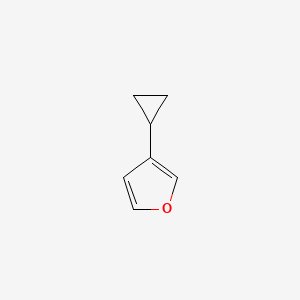
![1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2498096.png)
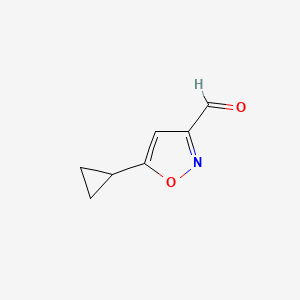
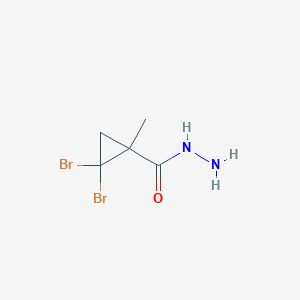
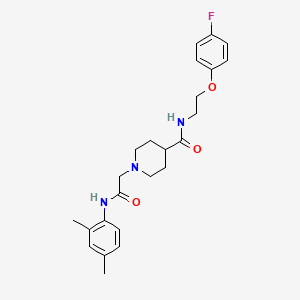
![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)
